7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromobenzyl group, an isopentylsulfanyl group, and a methyl group attached to a purine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the substituents sequentially. The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl chloride and a suitable base. The isopentylsulfanyl group can be added through a thiol-alkylation reaction using isopentylthiol and an appropriate alkylating agent. The methyl group is usually introduced via a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the bromobenzyl group to a benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain enzymes or receptors, while the isopentylsulfanyl group can enhance lipophilicity and membrane permeability. The purine core is known to interact with nucleotide-binding sites, potentially inhibiting or modulating the activity of enzymes involved in DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-bromobenzyl)-8-(methylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(3-chlorobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(3-bromobenzyl)-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromobenzyl group provides opportunities for further functionalization, while the isopentylsulfanyl group enhances its lipophilicity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2S/c1-11(2)7-8-26-18-20-15-14(16(24)21-17(25)22(15)3)23(18)10-12-5-4-6-13(19)9-12/h4-6,9,11H,7-8,10H2,1-3H3,(H,21,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMFJPSSWIOTJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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